molecular formula C25H20FNO3 B2920100 1-[(3-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one CAS No. 902623-91-0

1-[(3-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one

Cat. No. B2920100
CAS RN: 902623-91-0
M. Wt: 401.437
InChI Key: HZWAADYKRKBMGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C25H20FNO3 and its molecular weight is 401.437. The purity is usually 95%.
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Scientific Research Applications

Fluorescence Applications

Quinoline derivatives are known for their efficiency as fluorophores, utilized in biochemistry and medicine for studying various biological systems. The search for new, more sensitive, and selective compounds for fluorescence applications continues, with quinoline derivatives, particularly aminoquinolines, showing promise as potential antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013). Moreover, specific quinolone derivatives have been identified to exhibit strong fluorescence in a wide pH range of aqueous media, indicating their potential as fluorescent labeling reagents (Hirano et al., 2004).

Drug Discovery and Medicinal Chemistry

In drug discovery, certain quinazoline and quinoline derivatives have been synthesized and evaluated for their cytotoxic activities against tumor cell lines. These compounds, including those with modifications to the benzoyl ring, have shown significant inhibitory activity, highlighting their potential as antitumor agents. One study describes the design, synthesis, and preclinical evaluation of new 2-phenylquinolin-4-one derivatives, demonstrating their significant effect on cancer cell lines and suggesting a mechanism of action through the inhibition of tyrosine autophosphorylation of specific receptors (Chou et al., 2010).

Synthesis and Chemical Transformations

Research has also focused on the synthesis and transformations of quinoline derivatives, aiming to optimize their production for further applications. Techniques such as the telescoping process have been introduced to improve the synthesis routes of key intermediates in medicinal chemistry laboratories, enhancing the efficiency and yield of these compounds for drug discovery (Nishimura & Saitoh, 2016). Another aspect of research involves the development of eco-friendly protocols for synthesizing novel quinoline derivatives, emphasizing operational simplicity, short reaction times, and the use of water as an environmentally friendly solvent (Yadav, Vagh, & Jeong, 2020).

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO3/c1-16-6-11-23-21(12-16)25(29)22(24(28)18-7-9-20(30-2)10-8-18)15-27(23)14-17-4-3-5-19(26)13-17/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWAADYKRKBMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)OC)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one

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